4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
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Overview
Description
4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is an organic compound that features a boronic ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the reaction of 4-methyl-3-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the formation of the boronic ester group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic ester group can be oxidized to form a boronic acid or other oxidized derivatives.
Substitution: The amine group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for facilitating various reactions.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions
Scientific Research Applications
4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic species such as aryl or vinyl halides in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the construction of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with a methoxy group instead of an amine group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the pyridine ring.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains additional functional groups, making it more complex.
Uniqueness
4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to its combination of a boronic ester group and an amine-substituted pyridine ring. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-6-7-15-10(9(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYKTUTXVZOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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